molecular formula C12H12BrNOS B2749178 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole CAS No. 339099-95-5

4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole

Cat. No.: B2749178
CAS No.: 339099-95-5
M. Wt: 298.2
InChI Key: WBGGTKMKPWSEFN-UHFFFAOYSA-N
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Description

“4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole” is a versatile chemical compound with diverse scientific applications. It is also known by other synonyms such as “4-BROMOPHENYL (3,5-DIMETHYL-4-ISOXAZOLYL)METHYL SULFIDE” and "Isoxazole, 4-[[(4-bromophenyl)thio]methyl]-3,5-dimethyl-" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “4-Bromophenyl methyl sulfone” can be used to synthesize biaryl methyl sulfones via reaction with (5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)trimethylsilane .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has a molecular formula of C12H12BrNOS and an average mass of 298.199 Da .


Chemical Reactions Analysis

“4-Bromophenyl methyl sulfone” can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, molecular weight, and structure . Detailed information like melting point, boiling point, and density was not found in the search results.

Scientific Research Applications

Organometallic Chemistry and Biological Evaluation

Compounds similar to 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole have been synthesized and characterized, with their transition metal complexes evaluated for biological activities. For instance, sulfonamide-derived ligands and their metal complexes have shown moderate to significant antibacterial activity and good antifungal activity against various strains (Chohan & Shad, 2011).

Fluorescent Molecular Probes

Research on fluorescent solvatochromic dyes indicates the potential of compounds with structures related to this compound in developing ultra-sensitive fluorescent molecular probes. These probes are useful for studying various biological events and processes, showcasing strong solvent-dependent fluorescence that correlates with solvent polarity (Diwu et al., 1997).

Selective Nucleophilic Chemistry

The synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids demonstrates the application of selective nucleophilic chemistry in generating a 90-compound library of drug-like isoxazoles, showcasing the versatility of this chemical framework in drug development (Robins et al., 2007).

Protonation Studies

Protonation studies of isoxazole derivatives, including sulfamethoxazole, offer insights into the basicity and UV spectra of these compounds, which is essential for understanding their behavior in various chemical environments (Manzo & de Bertorello, 1973).

Properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNOS/c1-8-12(9(2)15-14-8)7-16-11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGGTKMKPWSEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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